molecular formula C13H21NO4 B2733281 2-[3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid CAS No. 2418649-46-2

2-[3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid

Katalognummer B2733281
CAS-Nummer: 2418649-46-2
Molekulargewicht: 255.314
InChI-Schlüssel: QLROZEPAEHMDEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-[3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid” is a complex organic molecule. It has a bicyclic structure, which is a common feature in many biologically active compounds .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the bicyclic scaffold in a stereoselective manner . This can be achieved through various methodologies, including the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular formula of this compound is C12H19NO4 . It contains a bicyclic structure, which is a central feature of the molecule . The exact structure and stereochemistry would need to be determined through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.28400 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the current resources .

Wissenschaftliche Forschungsanwendungen

Synthesis and Diversity in Drug Design

Garsi et al. (2022) describe a method to synthesize C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, starting from 4R-hydroxy-l-proline. This method allows for the creation of constrained analogues of FDA-approved drugs like baclofen and pregabalin, showcasing the chemical's potential in diversifying drug design (Garsi et al., 2022).

Asymmetric Synthesis in Organic Chemistry

Waldmann and Braun (1991) focus on the asymmetric synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates using Aza-Diels-Alder reactions. This research highlights the role of this compound in facilitating stereocontrolled organic synthesis (Waldmann & Braun, 1991).

Exploration in Organic Reaction Mechanisms

Koval’skaya, Kozlov, and Shavyrin (2004) explored the transformations of 4,6,6-trimethylbicyclo[3.1.1]heptan-2-one oxime under acid catalysis, leading to the formation of 5,7,7-trimethyl-2-azabicyclo[4.1.1]octan-3-one. This study provides insights into the reaction mechanisms involving azabicyclo heptanes (Koval’skaya et al., 2004).

Developing Constrained Analogs for Catalysis

Armstrong, Bhonoah, and White (2009) synthesized 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid and evaluated its potential in catalytic reactions, like the aldol reaction. This research demonstrates the compound’s utility in developing constrained analogs for organocatalysis (Armstrong et al., 2009).

Studies in Medicinal Chemistry

Zhang et al. (1998) synthesized the four stereoisomers of (+/-)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane and evaluated them as ligands at the dopamine transporter, illustrating the compound's potential in the field of medicinal chemistry (Zhang et al., 1998).

Pharmaceutical Applications

English et al. (1978) reported on CP-45,899, an inhibitor of bacterial penicillinases and cephalosporinases, derived from a similar structural framework. This compound significantly extends the antibacterial spectrum of β-lactams, emphasizing its pharmaceutical importance (English et al., 1978).

Wirkmechanismus

The mechanism of action of this compound is not specified in the available resources. It could potentially exhibit a wide array of biological activities, given the presence of the bicyclic structure .

Zukünftige Richtungen

Future research could focus on the synthesis of this compound in a more efficient or stereoselective manner . Additionally, studies could explore its potential biological activities and applications.

Eigenschaften

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9-4-5-13(9,8-14)6-10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLROZEPAEHMDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC2(C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.